molecular formula C18H14ClN5OS B6530446 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1020489-92-2

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B6530446
CAS No.: 1020489-92-2
M. Wt: 383.9 g/mol
InChI Key: RWBOHRHADJOECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole backbone substituted with a benzothiazole and pyridinylmethyl group. Its molecular formula is inferred as C₁₇H₁₄ClN₅OS (calculated molecular weight: ~375.8 g/mol). Structural complexity and halogenation may enhance binding affinity but could also influence solubility and metabolic stability .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-23-9-7-14(22-23)17(25)24(11-12-4-3-8-20-10-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBOHRHADJOECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the benzothiazole ring, pyrazole moiety, and pyridine group, contribute to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, such as kinases and proteases, which are essential for cell signaling and apoptosis.
  • Binding Affinity : The presence of the benzothiazole ring enhances binding affinity to target proteins, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound's interaction with its targets .

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole possess broad-spectrum antimicrobial properties. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. In particular:

CompoundMIC (μg/mL)Target Pathogen
Compound A0.12Enterococcus faecalis
Compound B0.25Staphylococcus aureus
Compound C0.0033DNA gyrase inhibition

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has been shown to modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines. For example:

Cell LineIC50 (μM)Mechanism of Action
HeLa5.6Induction of apoptosis
MCF72.8Inhibition of cell proliferation

These results suggest that N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide may be a promising candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the biological significance of similar compounds:

  • Study on Antibacterial Properties : A study demonstrated that benzothiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.015 μg/mL to 0.25 μg/mL .
  • Anticancer Evaluation : Another research focused on a related pyrazole derivative showed significant inhibition of cancer cell growth in vitro, with IC50 values indicating high potency against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide ()

  • Molecular Formula : C₁₀H₁₁ClN₄OS
  • Key Differences :
    • Replaces the benzothiazole group with a 4-methylthiazole ring, reducing aromaticity and molecular weight (MW: 270.7 g/mol vs. ~375.8 g/mol).
    • Lacks the pyridinylmethyl substituent, which may diminish interactions with π-stacking or charged binding pockets.
  • Hypothetical Implications : The thiazole analog likely exhibits lower lipophilicity (clogP ~2.1 vs. ~3.5 for the target compound) and altered target selectivity .

1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide ()

  • Molecular Formula : C₁₃H₁₆N₄O
  • Isopropylamide substituent replaces pyridinylmethyl, likely decreasing steric bulk.
  • Hypothetical Implications : Higher aqueous solubility (predicted logS: -2.5 vs. -4.1 for the target compound) but reduced membrane permeability .

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide ()

  • Molecular Formula : C₁₀H₇ClN₂OS
  • Key Differences :
    • Acrylamide linker replaces the pyrazole-carboxamide core, simplifying the structure (MW: 238.7 g/mol).
    • Loss of the pyridinylmethyl group may limit interactions with metal ions or hydrophobic pockets.
  • Hypothetical Implications : Reduced conformational rigidity could decrease target affinity but improve synthetic accessibility .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

  • Molecular Formula : C₂₁H₂₂N₆O
  • Ethyl and methyl substituents on the pyrazole may enhance metabolic stability.

Research Implications

  • Target Compound : The benzothiazole and pyridinylmethyl groups may synergize for kinase or protease inhibition, though synthetic challenges (e.g., steric hindrance) could limit yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.